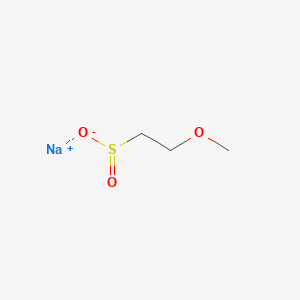

Sodium 2-methoxyethane-1-sulfinate

Description

Significance of Organosulfur Compounds in Synthetic Methodologies

Organosulfur compounds are highly valued in chemical research as reagents for synthesizing new molecules. britannica.com Their importance in synthetic methodologies stems from the unique properties of the sulfur atom, which can exist in various oxidation states and can stabilize adjacent reactive carbon centers, including cations, anions, and radicals. acs.org This versatility allows sulfur to be used as a "temporary control element" within a molecule, guiding the formation of specific carbon-carbon bonds and controlling the molecule's oxidation level. acs.org

These compounds are integral to the creation of a wide array of products, from pharmaceuticals and agrochemicals to advanced materials like polysulfones and polythiophenes. taylorandfrancis.comsciencedaily.combritannica.com Many essential medicines, including penicillin and sulfa drugs, are organosulfur compounds. britannica.com The ability to strategically introduce and manipulate sulfur-containing functional groups is a cornerstone of modern organic synthesis. acs.org

Role of Sodium Sulfinates as Versatile Reagents in Chemical Transformations

Among the vast family of organosulfur compounds, sodium sulfinates (with the general formula RSO₂Na) have emerged as exceptionally versatile and powerful building blocks. rsc.orgsemanticscholar.org Depending on the reaction conditions, these stable and easy-to-handle salts can function as sulfonylating, sulfenylating, or sulfinylating agents. rsc.orgnih.gov This multifaceted reactivity makes them indispensable for forming various types of chemical bonds, primarily carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds. rsc.orgnih.gov

The application of sodium sulfinates in synthesis is extensive, leading to the production of important classes of compounds such as sulfones, sulfonamides, thiosulfonates, and sulfides. researchgate.netresearchgate.net Their ability to act as precursors to sulfonyl radicals has opened new avenues in radical chemistry, including cascade cyclizations and C-H functionalization reactions. semanticscholar.orgresearchgate.net

Table 1: Synthetic Applications of Sodium Sulfinates An interactive table detailing the versatile roles of sodium sulfinates in chemical bond formation.

| Bond Formed | Resulting Compound Class | Description |

|---|---|---|

| C–S | Sulfones (R–SO₂–R¹) | Sodium sulfinates are widely used to introduce the sulfonyl group to a carbon atom, forming various sulfones like vinyl, allyl, and β-keto sulfones. rsc.orgsemanticscholar.org |

| C–S | Sulfides (R–S–R¹) | Under certain reductive conditions, sulfinates can be used to form sulfide (B99878) linkages. rsc.orgrsc.org |

| N–S | Sulfonamides (R–SO₂N–R¹R²) | The reaction of sodium sulfinates with amines is a common method for synthesizing sulfonamides, a key functional group in many pharmaceuticals. rsc.orgnih.gov |

| S–S | Thiosulfonates (R–SO₂S–R¹) | Sodium sulfinates can react with thiols or their derivatives to create a sulfur-sulfur bond, yielding thiosulfonates. rsc.orgnih.gov |

Historical Context and Evolution of Research on Sodium Sulfinates

The study of organosulfur compounds dates back to the 19th century, with the first laboratory preparation of thiols reported in 1834. britannica.com However, the intensive investigation of sodium sulfinates as key synthetic reagents is a more recent development. Traditionally, these salts were prepared by the reduction of the corresponding sulfonyl chlorides. nih.gov

Research interest in sodium sulfinates has surged significantly in the last decade. rsc.orgsemanticscholar.org This can be attributed to their reliability, stability, and the development of new, powerful synthetic methods. Modern advancements have expanded their utility far beyond classical applications, with notable progress in photoredox catalysis, electrochemical synthesis, and multicomponent reactions triggered by sulfonyl radicals. rsc.orgsemanticscholar.orgrsc.org The development of new protocols, such as using SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has further simplified their preparation from a wider range of starting materials. nih.gov This continuous evolution has solidified the status of sodium sulfinates as indispensable tools in contemporary organic synthesis. researchgate.net

Scope and Academic Relevance of Sodium 2-methoxyethane-1-sulfinate Studies

This compound is a specific organosulfur compound that belongs to the versatile class of sodium sulfinates. smolecule.com Its structure features a sulfinate group attached to a methoxyethane backbone, making it a valuable building block in targeted organic synthesis. smolecule.com

The academic relevance of this compound lies in its potential to participate in the diverse reactions characteristic of sulfinates, such as sulfonylation and radical-mediated transformations to form C-S, N-S, and S-S bonds. smolecule.com The methoxyethane group provides specific polarity and solubility characteristics, which can be advantageous in certain synthetic contexts. A documented synthetic pathway for 2-methoxyethanesulfonamide involves the reaction of 1-bromo-2-methoxyethane (B44670) with sodium sulfite (B76179), a process that proceeds through the formation of this compound as a key intermediate. chemicalbook.com

While the broader family of sodium sulfinates has been studied extensively, dedicated research focusing specifically on the applications of this compound is more specialized. Its primary role in academic research is as a reagent and building block, with its properties and reactivity defined by its functional groups.

Table 2: Chemical and Physical Properties of this compound An interactive table summarizing the key computed properties of the title compound.

| Property | Value |

|---|---|

| IUPAC Name | sodium;2-methoxyethanesulfinate |

| Molecular Formula | C₃H₇NaO₃S nih.gov |

| Molecular Weight | 146.14 g/mol nih.gov |

| Monoisotopic Mass | 146.00135954 Da nih.gov |

| Parent Compound | 2-Methoxyethanesulfinic acid nih.gov |

| CAS Number | 213591-80-1 nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7NaO3S |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

sodium;2-methoxyethanesulfinate |

InChI |

InChI=1S/C3H8O3S.Na/c1-6-2-3-7(4)5;/h2-3H2,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

QEBOCDYXKUKMGF-UHFFFAOYSA-M |

Canonical SMILES |

COCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Advanced Preparative Methodologies of Sodium 2 Methoxyethane 1 Sulfinate

Conventional and Emerging Synthetic Routes for Sodium Sulfinates.nih.govsemanticscholar.org

Sodium sulfinates, including Sodium 2-methoxyethane-1-sulfinate, are valuable organosulfur compounds. nih.govsemanticscholar.org While only a limited number are commercially available, numerous synthetic methods have been developed for their preparation from readily accessible precursors. nih.gov These methods range from traditional reductions to advanced catalytic processes.

Synthesis from Sulfonyl Chlorides and Related Precursors

The most common and straightforward method for preparing sodium sulfinates is the reduction of the corresponding sulfonyl chlorides. nih.gov This approach is widely used due to the commercial availability of a diverse range of sulfonyl chloride precursors. nih.gov

A typical procedure involves reacting the sulfonyl chloride with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) in the presence of a base such as sodium bicarbonate in an aqueous solution. nih.govmdpi.com The reaction is generally heated to facilitate the conversion. nih.gov For instance, sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate can be prepared in high yields by heating the respective sulfonyl chlorides with sodium sulfite and sodium bicarbonate in water at 70–80 °C, followed by recrystallization from ethanol. nih.gov Other reducing agents, including zinc dust with sodium carbonate or sodium hydrogensulfite, have also been employed. nih.govgoogle.com Patents describe the reduction of sulfonyl chlorides with sulfites or hydrogensulfites in the presence of a hydrogenphosphate, which can be performed in a mixture of an organic solvent and water. google.comgoogle.com

Another conventional route involves a multi-step process starting from thiols. nih.gov For example, a Michael addition of a thiol to acrylonitrile (B1666552) can produce a sulfide (B99878), which is then oxidized to a sulfone using hydrogen peroxide. Subsequent treatment of the sulfone with a thiol sodium salt yields the desired sodium sulfinate. nih.gov

A three-step synthesis for functionalized aliphatic sulfinates has also been described, starting with the alkylation of 2-mercaptobenzothiazole, followed by oxidation to a sulfone, and finally, reduction with sodium borohydride (B1222165) to generate the sodium sulfinate. nih.gov

Table 1: Comparison of Conventional Synthesis Methods for Sodium Sulfinates

| Method | Precursor | Reagents | Typical Conditions | Advantages |

|---|---|---|---|---|

| Reduction of Sulfonyl Chloride | Sulfonyl Chloride | Sodium Sulfite, Sodium Bicarbonate | Water, 70-80 °C | Straightforward, high yield, common precursors. nih.gov |

| Reduction of Sulfonyl Chloride | Sulfonyl Chloride | Zinc, Sodium Carbonate | Water | Utilizes inexpensive metals. nih.gov |

| From Thiols (via Sulfones) | Thiol, Acrylonitrile | H₂O₂, Thiol Sodium Salt | Multi-step, various solvents | Access to varied functional groups. nih.gov |

| From 2-Mercaptobenzothiazole | Alkyl Halide | 2-Mercaptobenzothiazole, Oxidant, NaBH₄ | Multi-step | Produces functionalized aliphatic sulfinates. nih.gov |

Photoredox Catalytic Transformations in Sulfinate Synthesis

Photoredox catalysis has emerged as a powerful and mild method for forming chemical bonds, including those in sulfinate-derived structures like sulfones. semanticscholar.orgnih.gov These reactions utilize visible light and a photocatalyst to generate radical intermediates under gentle, room-temperature conditions. nih.gov While direct synthesis of sulfinates via photoredox catalysis is a developing area, the technology is extensively used in reactions involving sulfinate salts as building blocks. nih.gov

A prominent example is the use of Ni/photoredox dual catalysis for the construction of aryl and heteroaryl sulfones from aryl halides and sulfinate salts. nih.gov In this system, a photocatalyst (like Ru(bpy)₃²⁺) absorbs light and engages in an electron transfer process, while a nickel catalyst facilitates the cross-coupling. nih.gov This dual catalytic cycle enables the formation of a C-S bond under base-free, room-temperature conditions, tolerating a wide array of functional groups. nih.gov The development of such methods showcases the potential for creating complex molecules from sulfinate precursors under mild conditions. nih.govresearchgate.net

Recent strategies have also focused on the direct conversion of alcohols and alkyl bromides into alkyl sulfinates using photoredox catalysis. nih.gov These methods employ novel radical precursors that are easily oxidized, which in turn allows for the efficient synthesis of the desired sulfinate products, which can themselves be sensitive to oxidation. nih.gov

Electrochemical Synthesis Approaches for Sodium Sulfinates

Electrosynthesis offers a green and efficient alternative to traditional chemical methods, using electric current to drive redox reactions instead of chemical oxidants or reductants. acs.orgrsc.org This approach is increasingly applied to the synthesis of organosulfur compounds from sodium sulfinates. acs.org

For example, an efficient protocol for synthesizing sulfonamides involves the electrochemical oxidative amination of sodium sulfinates. acs.org This process occurs in a simple undivided cell and uses a substoichiometric amount of ammonium (B1175870) iodide (NH₄I) as both a redox catalyst and a supporting electrolyte, eliminating the need for additional conducting salts or external oxidants. acs.org Similarly, β-amidovinyl sulfones can be synthesized through the electrochemical sulfonylation of enamides with sodium sulfinates in an undivided cell, operating in a constant current mode without the need for catalysts or external electrolytes. rsc.org

These electrochemical methods are considered environmentally benign as they avoid the use of corrosive reagents and minimize waste production. acs.org The ability to perform these reactions at room temperature and scale them up demonstrates the practical utility of electrosynthesis in this field. acs.orgacs.org

Radical Mechanism-Based Synthetic Pathways

Many modern synthetic methods involving sodium sulfinates proceed through a radical mechanism. semanticscholar.orgresearchgate.net Sodium sulfinates are excellent precursors for sulfonyl radicals (RSO₂•), which are versatile intermediates for forming S-C, S-N, S-O, and S-S bonds. researchgate.net

Sulfonyl radicals can be generated from sodium sulfinates under various conditions, including catalysis by transition metals, exposure to oxidants, or through electrochemical and photochemical processes. researchgate.nettandfonline.com Once formed, these radicals can participate in a wide range of reactions. For instance, a sulfonyl radical can add to olefins (alkenes and alkynes) to form new carbon-sulfur bonds, a key step in the synthesis of various sulfones. tandfonline.com

Radical-based reactions have enabled the development of multicomponent reactions and ring-closing sulfonylation cascades, allowing for the rapid construction of complex molecular architectures from simple starting materials. semanticscholar.orgrsc.org For example, the BF₃·OEt₂-mediated reaction of sodium sulfinates with alkynes to form β-keto sulfones is proposed to proceed via the formation of a sulfonyl radical. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jocpr.comnih.gov

Atom Economy and Environmental Benignity in Preparative Methods

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the starting materials' mass ends up in the final, desired product. jocpr.comacs.org Reactions with high atom economy are inherently less wasteful. nih.gov

When evaluating the synthesis of sodium sulfinates, different methods exhibit varying degrees of atom economy.

Addition and Cycloaddition Reactions: These are considered ideal in terms of atom economy as they incorporate all atoms of the starting materials into the product. nih.gov

Substitution and Elimination Reactions: Traditional methods, such as the synthesis from sulfonyl chlorides using stoichiometric reducing agents, often have lower atom economy. nih.govnih.gov This is because they generate significant amounts of inorganic salts as byproducts that must be separated and disposed of.

Catalytic Methods: Photoredox and other transition-metal-catalyzed reactions generally improve atom economy compared to stoichiometric approaches because the catalyst is used in small amounts and is regenerated, reducing waste. nih.gov

Electrochemical Synthesis: Electrosynthesis represents a highly atom-economical and environmentally benign approach. acs.org By using electricity as a "traceless" reagent, it avoids the need for chemical oxidants or reductants, leading to a significant reduction in byproduct formation. acs.orgrsc.org

The use of microwave irradiation to accelerate the conversion of bromides to sodium sulfonates (precursors to sulfonyl chlorides) also aligns with green chemistry principles by significantly reducing reaction times and often improving yields, thereby increasing energy efficiency. nih.gov The trend in modern organic synthesis is to move away from classical, wasteful procedures towards these more sustainable catalytic and electrochemical methods. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Sulfite |

| Sodium Bicarbonate |

| Sodium Benzenesulfinate |

| Sodium p-toluenesulfinate |

| p-Toluenesulfonyl chloride |

| Zinc |

| Sodium Carbonate |

| Sodium hydrogensulfite |

| Disodium hydrogenphosphate |

| Potassium hydrogenphosphate |

| Thiol |

| Acrylonitrile |

| Hydrogen peroxide |

| 2-Mercaptobenzothiazole |

| Sodium borohydride |

| Ruthenium(II) tris(bipyridine) (Ru(bpy)₃²⁺) |

| Ammonium iodide |

| Boron trifluoride etherate (BF₃·OEt₂) |

| Ethanol |

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent is a critical factor in the sustainability of a chemical process, influencing safety, environmental impact, cost, and reaction efficiency. ubc.ca Pharmaceutical companies and academic researchers increasingly utilize solvent selection guides to prioritize greener alternatives. ubc.caresearchgate.net These guides typically rank solvents into categories such as "recommended," "substitution advisable," or "banned," based on a comprehensive assessment of their safety, health, and environmental (SHE) impact. ubc.ca

For the synthesis of sulfinates, which often involves polar reagents and intermediates, the solvent system must be carefully chosen. Water is a highly recommended solvent due to its lack of toxicity and flammability. A known synthesis pathway for a related compound involves the reaction of 1-bromo-2-methoxyethane (B44670) with sodium sulfite in refluxing water, demonstrating the viability of aqueous media for the initial sulfonation step. chemicalbook.com

In other related syntheses, such as the oxysulfonylation of alkynes with sodium sulfinates, extensive solvent screening has shown that the choice of solvent plays a significant role in the reaction's success, with polar aprotic solvents often being effective. mdpi.com However, the push for sustainability favors the use of solvents with better environmental profiles. The optimization process involves balancing reaction performance with the principles of green chemistry, aiming to replace hazardous solvents with more benign alternatives whenever possible. researchgate.net

Below is an interactive table summarizing the classification of common solvents based on sustainability criteria, which guides the selection process in academic and industrial labs.

| Classification | Example Solvents | Rationale for Classification |

|---|---|---|

| Recommended | Water, Ethanol, Isopropanol, Acetone | Low toxicity, biodegradable, readily available, and safe handling profiles. ubc.ca |

| Substitution Advisable | Acetonitrile, Tetrahydrofuran (THF), Toluene | Pose some health or environmental concerns, and greener alternatives should be considered. ubc.caresearchgate.net |

| Banned | Benzene, 1,2-Dichloroethane, Carbon Tetrachloride | High toxicity, carcinogenicity, or severe environmental impact. ubc.ca |

Catalyst-Free and Metal-Free Reaction Development

To enhance the purity of the final product and simplify purification processes, significant effort has been directed towards developing catalyst-free and metal-free synthetic routes for sulfinate-derived compounds. researchgate.netresearchgate.net Metal catalysts, while often efficient, can lead to product contamination, which is a significant concern, especially in pharmaceutical applications.

Several metal-free strategies have emerged:

Lewis Acid Promotion: Boron trifluoride etherate (BF₃·OEt₂), a Lewis acid, has been shown to effectively promote the oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones without the need for any metal catalyst. mdpi.com

Radical-Initiated Reactions: A green approach for generating β-keto sulfones involves the reaction of aryldiazonium tetrafluoroborates with a sulfur dioxide surrogate and silyl (B83357) enol ethers. nih.gov This reaction proceeds efficiently at room temperature under catalyst-free conditions, initiated by the formation of a sulfonyl radical. nih.gov

Use of Non-metallic Reagents: The synthesis of sulfinates can be achieved through the reduction of sulfonyl chlorides using reagents like sodium sulfite, a common and inexpensive inorganic salt. nih.gov Another approach involves the cleavage of 2-pyridyl sulfones with sodium thiolates or sodium methoxide (B1231860) to yield the desired sulfinate salts under mild, metal-free conditions. nih.gov

These metal-free methods offer advantages such as operational simplicity, reduced cost, and avoidance of toxic metal waste streams, aligning with the principles of sustainable chemistry. mdpi.comresearchgate.net

Process Optimization and Scalability in Academic Synthesis

The transition of a synthetic procedure from a laboratory curiosity to a practical method relies on rigorous process optimization and demonstrated scalability. nih.gov For this compound, this involves a detailed study of reaction parameters and the exploration of advanced production technologies like flow chemistry.

Influence of Reaction Parameters on Synthesis Efficiency

The efficiency of a chemical synthesis, measured by yield and purity, is highly dependent on reaction parameters such as temperature, reaction time, and solvent. mdpi.com Optimizing these variables is a crucial step in developing a robust synthetic protocol.

In a model reaction for the synthesis of β-keto sulfones from sodium sulfinates, it was found that:

Temperature: Either lowering or increasing the reaction temperature from the optimal point did not improve the product yield. mdpi.com

Reaction Time: Shortening the reaction time led to a sharp decrease in yield, indicating the reaction requires a specific duration to reach completion. mdpi.com

Solvent: The investigation of various solvents demonstrated that the choice of solvent plays a "significant role in the success of this reaction," with different solvents leading to vastly different outcomes. mdpi.com

A typical synthesis of a sulfonate, the precursor to a sulfinate, involves refluxing the reactants for 24 hours, highlighting that both time and temperature are critical. chemicalbook.com The optimization of these parameters is often conducted systematically, as shown in the table below, which illustrates how reaction conditions can be varied to maximize yield.

| Parameter Varied | Condition | Observed Yield | Reference |

|---|---|---|---|

| Temperature | 60 °C | Moderate | mdpi.com |

| Temperature | 80 °C | Optimal | mdpi.com |

| Temperature | 100 °C | Decreased | mdpi.com |

| Solvent | DCE | Optimal | mdpi.com |

| Solvent | DMSO | Low | mdpi.com |

| Solvent | Toluene | No Reaction | mdpi.com |

Flow Chemistry Applications in Sulfinate Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents a modern solution for scaling up chemical synthesis. researchgate.net This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated multi-step synthesis. researchgate.net

While specific literature on the flow synthesis of this compound is not widespread, the principles of flow chemistry are directly applicable. The synthesis often involves exothermic steps or the use of unstable intermediates, which can be managed more safely and efficiently in a microreactor. researchgate.net The ability to integrate reaction, separation, and purification steps into a single continuous process makes flow chemistry a highly attractive platform for the scalable, reproducible, and green production of sodium sulfinates. researchgate.net

Mechanistic Studies and Reactivity Profiles

Fundamental Reaction Mechanisms of Sodium 2-methoxyethane-1-sulfinate

The fundamental reaction mechanisms involving this compound are diverse, stemming from the flexible reactivity of the sulfinate group. nih.gov This versatility allows for its use as a building block in the synthesis of numerous organosulfur compounds through the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.govsmolecule.com

A predominant reaction pathway for sodium sulfinates, including this compound, involves the generation of sulfonyl radical intermediates (RSO₂•). researchgate.net These highly reactive species can be formed under specific conditions, often through oxidation via chemical reagents, electrochemical methods, or photoredox catalysis. semanticscholar.orgresearchgate.net Once generated, the 2-methoxyethanesulfonyl radical can participate in a variety of chemical transformations.

These radical intermediates are central to sulfonylation reactions, where a sulfonyl group is introduced into an organic molecule. smolecule.com For example, sulfonyl radicals readily add across carbon-carbon double or triple bonds in alkenes and alkynes, initiating a cascade of events that lead to the formation of more complex molecules like β-keto sulfones or functionalized vinyl sulfones. smolecule.commdpi.com The generation of a sulfonyl radical from a sodium sulfinate is a key initiation step in many radical-triggered ring-closing reactions and multicomponent syntheses. nih.govsemanticscholar.org

A proposed mechanism for the formation of a sulfonyl radical from a sodium sulfinate involves its reaction with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of trace water to form a sulfinic acid intermediate. mdpi.com This intermediate can then generate a sulfonyl radical under thermal conditions, which subsequently engages in the reaction cascade. mdpi.com

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, depending on the reaction environment. nih.gov

Nucleophilic Reactivity: The sulfinate anion (CH₃OCH₂CH₂SO₂⁻) is an ambident nucleophile, meaning it has two potential sites for nucleophilic attack: the sulfur atom and the oxygen atoms. In most cases, the sulfur atom is the more potent nucleophilic center due to its greater polarizability and softness. rsc.orgresearchgate.net This leads to S-alkylation in reactions with alkyl halides, a classic method for forming sulfones. researchgate.net This is the basis of nucleophilic substitution reactions where the sulfinate displaces a leaving group to form a C-S bond. masterorganicchemistry.com A nucleophile is defined as a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com

Electrophilic Reactivity: While the sulfinate anion itself is electron-rich, its derivatives can exhibit electrophilic character. The sulfur atom in a sulfenic acid (R-SOH), a related species, is electrophilic and subject to attack by various nucleophiles. nih.gov Although less common for the sodium sulfinate salt directly, its participation in reactions where it ultimately accepts electrons aligns with electrophilic behavior. In the vast majority of organic reactions, the core event is the interaction between an electron-rich nucleophile and an electron-poor electrophile. masterorganicchemistry.com

The choice between nucleophilic O-attack versus S-attack can be influenced by the reaction conditions and the nature of the electrophile. researchgate.net For instance, in reactions with hard electrophiles, attack at the harder oxygen atom may be observed, leading to sulfinate esters, whereas reactions with softer electrophiles favor attack at the sulfur atom to yield sulfones. researchgate.net

The formation of the 2-methoxyethanesulfonyl radical is a critical initiation step for radical chain reactions. researchgate.net Once formed, this sulfonyl radical can add to an unsaturated substrate, such as an alkyne, to produce a vinyl radical intermediate. mdpi.com This new radical species can then propagate a chain reaction.

A plausible mechanism for such a process is as follows:

Initiation: The sodium sulfinate is converted to a sulfonyl radical (RSO₂•) through an oxidative process, often facilitated by a catalyst or initiator. nih.govmdpi.com

Propagation:

The sulfonyl radical adds to an alkyne, forming a vinyl radical. mdpi.com

This vinyl radical can then react with another molecule, for example, by abstracting an atom to form a stable product and a new radical, which continues the chain. In oxysulfonylation reactions, this intermediate may react with oxygen from the air. mdpi.com

Termination: The reaction concludes when two radical species combine, ending the chain process.

This ability to generate radical species that participate in chain reactions makes this compound a valuable reagent in synthetic chemistry for constructing complex molecular frameworks from simple precursors. semanticscholar.orgresearchgate.net

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent is a critical parameter in reactions involving this compound, as it can profoundly influence reaction rates and even alter the mechanistic pathway. mdpi.comyoutube.com The solvent's properties, such as polarity and its ability to form hydrogen bonds, dictate how it interacts with reactants, intermediates, and transition states. youtube.com

The polarity of the solvent plays a crucial role, particularly in nucleophilic substitution reactions. Solvents are broadly classified as polar or non-polar, with polar solvents further divided into protic (capable of hydrogen bonding) and aprotic (not capable of hydrogen bonding). youtube.com

Polar Protic Solvents (e.g., methanol (B129727), water): These solvents can solvate both the sodium cation and the sulfinate anion. youtube.com Solvation of the sulfinate anion via hydrogen bonding stabilizes it, lowering its ground state energy. youtube.com This increased stability makes the nucleophile less reactive, thereby increasing the activation energy for nucleophilic attack (like in an SN2 reaction) and slowing the reaction rate. youtube.comyoutube.com

Polar Aprotic Solvents (e.g., DMF, DMSO, DCE): These solvents effectively solvate the cation (Na⁺) but interact weakly with the anion (sulfinate). youtube.comyoutube.com This leaves the sulfinate anion "bare" and highly reactive, significantly accelerating the rate of nucleophilic substitution reactions. youtube.com

The effect of the solvent choice is evident in catalyst-mediated reactions. In a study on the oxysulfonylation of alkynes with sodium sulfinates, the solvent was found to have a significant impact on the product yield. mdpi.com

| Solvent | Yield (%) |

|---|---|

| DCE (1,2-dichloroethane) | 56 |

| EA (Ethyl Acetate) | <5 |

| DMSO (Dimethyl Sulfoxide) | <5 |

| THF (Tetrahydrofuran) | <5 |

| DMF (N,N-Dimethylformamide) | <5 |

This table illustrates the dramatic effect of the solvent on the yield of a BF₃·OEt₂-mediated oxysulfonylation reaction, with the less polar aprotic solvent DCE providing a significantly better outcome than other polar aprotic solvents in this specific case. mdpi.com

The solvent can do more than just solvate ions; it can actively participate in the reaction mechanism, particularly by interacting with the catalyst. The combination of solvent and catalyst can determine which reaction pathway is favored. researchgate.net

In reactions promoted by a Lewis acid like BF₃·OEt₂, the solvent can influence the acidity and reactivity of the catalyst. mdpi.com Similarly, in reactions promoted by trimethylsilyl (B98337) chloride (TMSCl), the solvent provides the environment for the in-situ generation of reactive intermediates. researchgate.net For example, the reaction of an alcohol with TMSCl in a solvent like dichloromethane (B109758) (CH₂Cl₂) can form a more reactive electrophile, which is then attacked by the sulfinate nucleophile. researchgate.net

The optimization of a TMSCl-promoted synthesis of sulfinates from alcohols and sodium arenesulfinates demonstrated the importance of the solvent. researchgate.net

| Solvent | Yield (%) |

|---|---|

| CH₂Cl₂ (Dichloromethane) | 95 |

| DCE (1,2-dichloroethane) | 94 |

| CHCl₃ (Chloroform) | 92 |

| THF (Tetrahydrofuran) | 85 |

| Toluene | 73 |

| DMF (N,N-Dimethylformamide) | trace |

This table shows the optimization of a sulfinate synthesis, highlighting that non-polar aprotic solvents like CH₂Cl₂ and DCE provide superior yields, while a polar aprotic solvent like DMF is ineffective, likely due to unfavorable interactions with the reaction intermediates or the promoter. researchgate.net

These findings underscore that the solvent is not merely an inert medium but a crucial component that, in concert with the chosen catalyst, directs the reaction's efficiency and mechanistic course.

Stereochemical Aspects and Chiral Transformations

The sulfur atom in a sulfinate is a prochiral center, and its reactions can be guided to produce a single enantiomer or diastereomer. This control is typically achieved through the use of chiral auxiliaries, catalysts, or by leveraging the inherent stereochemistry of the starting materials.

Enantioselective and Diastereoselective Reactions Involving Sulfinates

The conversion of sulfinates into chiral sulfoxides is a well-established strategy in asymmetric synthesis. A prominent method is the Andersen synthesis, which provides a powerful tool for the preparation of enantiomerically enriched sulfoxides. nih.gov This method generally involves two key steps:

Formation of Diastereomeric Sulfinate Esters: The sulfinyl chloride derived from the corresponding sulfinic acid is reacted with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers, having different physical properties, can often be separated by crystallization. nih.gov

Nucleophilic Substitution with Inversion of Stereochemistry: The separated diastereomerically pure sulfinate ester is then treated with an organometallic reagent, typically a Grignard reagent (R'MgX). This reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chiral alcohol auxiliary and the formation of a chiral sulfoxide. Crucially, this substitution occurs with a high degree of stereospecificity, proceeding with inversion of configuration at the sulfur center. wiley-vch.de

While direct experimental data for this compound in this specific sequence is not extensively detailed in the reviewed literature, the general principles are broadly applicable to alkyl sulfinates. The process would theoretically involve the conversion of this compound to 2-methoxyethanesulfinyl chloride, followed by esterification with a chiral alcohol like (-)-menthol. After separation of the resulting diastereomers, reaction with a suitable Grignard reagent would yield a chiral 2-methoxyethyl sulfoxide.

The diastereoselectivity of these reactions is influenced by the steric and electronic properties of both the chiral auxiliary and the incoming nucleophile. The choice of the chiral alcohol is critical in achieving efficient separation of the diastereomeric sulfinate esters. nih.gov

Catalytic methods for the enantioselective synthesis of sulfinate esters from prochiral sulfinates have also been developed. These approaches often utilize chiral catalysts to control the stereochemical outcome of the reaction between a sulfinate and an alcohol. nih.gov

Asymmetric Synthesis Applications of this compound Derivatives

Chiral sulfoxides, which can be synthesized from sulfinates like this compound, are valuable intermediates and auxiliaries in a wide range of asymmetric transformations. The sulfinyl group can act as a powerful chiral directing group, influencing the stereochemical course of reactions on adjacent or nearby functional groups.

The utility of chiral sulfoxides in asymmetric synthesis stems from several key features:

Stereochemical Stability: The sulfur stereocenter in sulfoxides is configurationally stable and does not readily racemize under typical reaction conditions.

Activating and Directing Effects: The sulfinyl group can activate adjacent positions towards nucleophilic or electrophilic attack and can direct the stereochemical outcome of such reactions.

Removability: The sulfinyl group can often be removed under mild conditions after it has served its purpose as a chiral auxiliary.

Chiral β-ketosulfoxides, for instance, are versatile building blocks that can undergo highly diastereoselective reductions to afford enantiomerically pure β-hydroxy sulfoxides, which are precursors to valuable chiral alcohols. researchgate.net The ability to generate chiral 2-methoxyethyl sulfoxides from this compound would provide access to a new class of chiral building blocks for asymmetric synthesis. The methoxyethyl group could potentially offer unique solubility or coordinating properties, influencing the reactivity and selectivity in subsequent transformations.

The application of chiral sulfoxides extends to the synthesis of natural products and biologically active molecules, where precise control of stereochemistry is paramount. researchgate.net While specific examples detailing the use of chiral 2-methoxyethyl sulfoxides derived from this compound in total synthesis are not prevalent in the reviewed literature, the established reactivity patterns of chiral sulfoxides suggest a broad potential for such applications.

Applications in Advanced Organic Synthesis and Materials Science

Sodium 2-methoxyethane-1-sulfinate as a Building Block in Complex Molecule Construction

This compound belongs to the class of sodium sulfinates (RSO₂Na), which are recognized as highly versatile and powerful building blocks in modern organic synthesis. nih.govrsc.org These compounds are generally stable, easy-to-handle solids that serve as potent precursors for a variety of sulfur-containing functional groups. nih.gov Their utility stems from their ability to act as sulfonylating (RSO₂–), sulfenylating (RS–), or sulfinylating (RSO–) agents, depending on the specific reaction conditions. nih.govrsc.org Consequently, sodium sulfinates, including the 2-methoxyethane derivative, are instrumental in forming crucial carbon-sulfur (C-S), nitrogen-sulfur (N-S), and sulfur-sulfur (S-S) bonds, facilitating the synthesis of numerous valuable organosulfur compounds. nih.gov

Over the last decade, significant progress has been made in leveraging sodium sulfinates for the synthesis of key molecular classes such as sulfones, sulfonamides, and thiosulfonates. nih.govrsc.org Their flexible reactivity allows them to participate in reactions as nucleophiles, electrophiles, or radical precursors. nih.gov The generation of sulfonyl radicals from sodium sulfinates has become a particularly powerful strategy, enabling complex transformations like ring-closing annulations and multicomponent reactions. nih.govresearchgate.net

Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, and this compound serves as an excellent reagent for these transformations. Electrosynthesis methods using CO₂ and sulfite (B76179) (SO₃²⁻) on copper-based catalysts have been explored as a green route to C-S bond formation, producing compounds like hydroxymethanesulfonate. researchgate.netchemrxiv.org The primary C-S bond-forming step in this process involves a nucleophilic attack by the sulfite on a key electrophilic intermediate. researchgate.net Sodium sulfinates are crucial reagents in a variety of C-S bond-forming reactions that yield important structural motifs. nih.gov

Sulfones: The synthesis of sulfones is a well-established application of sodium sulfinates. nih.gov One common method is the oxidation of sulfides, which can themselves be prepared from sulfinates. jchemrev.com Various oxidizing agents, including hydrogen peroxide (H₂O₂) in the presence of catalysts like tantalum carbide or niobium carbide, can efficiently convert sulfides to sulfones. organic-chemistry.org Another direct approach involves the reaction of sodium sulfinates with appropriate electrophiles. For example, reacting sodium benzene sulfinate with 2-chloroacetonitrile produces phenyl sulfonyl acetonitrile, a valuable synthon. jchemrev.com

Sulfides: Sodium sulfinates can be utilized in the synthesis of sulfides, expanding their utility in constructing diverse organosulfur compounds. nih.gov

Sulfonamides: The formation of a nitrogen-sulfur bond to create sulfonamides is a critical transformation in medicinal and materials chemistry. researchgate.net A direct and efficient one-step synthesis of sulfonamides involves the reaction of sodium sulfinates with amines. nih.gov One effective method employs ammonium (B1175870) iodide (NH₄I) as a mediator in acetonitrile at elevated temperatures. nih.gov This approach demonstrates high functional group tolerance for both aromatic and aliphatic amines, providing a wide range of sulfonamide products in good to excellent yields. nih.gov A two-step process has also been developed, starting with the reaction of sulfinates with an electrophilic nitrogen source like bis(2,2,2-trichloroethyl)azodicarboxylate to form sulfonyl hydrazides, which are then reductively cleaved to yield the final sulfonamides. nih.gov A specific synthesis for 2-methoxyethanesulfonamide involves reacting 1-bromo-2-methoxyethane (B44670) with sodium sulfite to produce this compound, which is then converted to the sulfonamide via treatment with thionyl chloride and subsequently aqueous ammonia. chemicalbook.com

Table 1: Selected Examples of NH₄I-Mediated Sulfonamide Synthesis from Sodium Sulfinates and Amines Data sourced from a study on NH₄I-mediated amination. nih.gov

| Sodium Sulfinate | Amine | Product | Yield (%) |

| Sodium p-toluenesulfinate | n-Propylamine | N-propyl-4-methylbenzenesulfonamide | 89 |

| Sodium p-toluenesulfinate | Isopropylamine | N-isopropyl-4-methylbenzenesulfonamide | 85 |

| Sodium benzenesulfinate (B1229208) | Benzylamine | N-benzylbenzenesulfonamide | 92 |

| Sodium p-toluenesulfinate | Aniline | N-phenyl-4-methylbenzenesulfonamide | 82 |

| Sodium 4-chlorobenzenesulfinate | Cyclohexylamine | 4-chloro-N-cyclohexylbenzenesulfonamide | 86 |

Beta-keto sulfones are valuable synthetic intermediates found in numerous biologically active molecules. mdpi.com Sodium sulfinates are key reagents for their construction. mdpi.comnih.gov An efficient, metal-free method involves the reaction of sodium sulfinates with alkynes, promoted by boron trifluoride etherate (BF₃·OEt₂). mdpi.com This process is believed to proceed through the in-situ generation of sulfinic acid, which then forms a sulfinyl sulfone intermediate that produces a sulfonyl radical upon heating. mdpi.com

Another powerful, one-pot synthesis utilizes styrenes, N-Bromosuccinimide (NBS), and aromatic sodium sulfinates under sonication. lppcollegerisod.ac.in In this transition-metal-free reaction, NBS acts as both a bromine source and an oxidant in water. lppcollegerisod.ac.in The proposed mechanism involves the formation of a phenacyl bromide intermediate from the styrene, which then reacts with the sodium sulfinate to yield the β-keto sulfone. lppcollegerisod.ac.in

Table 2: Synthesis of β-Keto Sulfones from Styrenes and Sodium Sulfinates Data sourced from a study on sonication-assisted synthesis. lppcollegerisod.ac.in

| Styrene Derivative | Sodium Sulfinate | Product | Yield (%) |

| Styrene | Sodium p-toluenesulfinate | 1-phenyl-2-tosylethan-1-one | 94 |

| 4-Methylstyrene | Sodium p-toluenesulfinate | 1-(p-tolyl)-2-tosylethan-1-one | 92 |

| 4-Methoxystyrene | Sodium p-toluenesulfinate | 1-(4-methoxyphenyl)-2-tosylethan-1-one | 90 |

| 4-Chlorostyrene | Sodium p-toluenesulfinate | 1-(4-chlorophenyl)-2-tosylethan-1-one | 85 |

| Styrene | Sodium benzenesulfinate | 2-(phenylsulfonyl)-1-phenylethan-1-one | 91 |

Thiosulfonates are synthesized through the formation of a sulfur-sulfur bond, a reaction for which sodium sulfinates are well-suited. nih.gov One common method involves the coupling of sodium sulfinates with thiols under aerobic conditions, often catalyzed by copper or iron salts. nih.gov For example, a Copper(I) iodide-phenanthroline complex has been used to catalyze the reaction between various thiols and sulfinates, producing thiosulfonates in moderate to high yields. nih.gov Similarly, iron(III) chloride provides an effective catalytic system for this transformation. nih.gov

An alternative, metal-free approach involves a radical disproportionate coupling reaction of sodium sulfinates mediated by boron trifluoride etherate (BF₃·OEt₂), which can produce both symmetrical and unsymmetrical thiosulfonates under mild conditions. nih.gov

Nitrogen-Sulfur (N-S) and Sulfur-Sulfur (S-S) Bond Formations

This compound is a versatile precursor for creating both nitrogen-sulfur and sulfur-sulfur linkages, which are integral to many functional molecules. nih.gov

The formation of N-S bonds is synonymous with the synthesis of sulfonamides. As detailed in section 4.1.1.1, sodium sulfinates react readily with various amines under mediating conditions (e.g., using NH₄I) or via a two-step hydrazide route to afford sulfonamides in high yields. nih.govnih.gov

The construction of S-S bonds leads to thiosulfonates. As described in section 4.1.1.3, this is achieved through the catalyzed coupling of sodium sulfinates with thiols or through self-coupling reactions, providing straightforward access to this class of compounds. nih.gov

Sulfonyl Radical-Triggered Annulations and Ring-Closing Reactions

Sodium sulfinates are excellent precursors for generating sulfonyl radicals, which are highly reactive species capable of initiating complex cascade reactions. nih.govresearchgate.net These radical-triggered processes provide powerful tools for constructing intricate cyclic and heterocyclic molecular architectures. nih.govnih.gov

A prominent example is the silver-catalyzed cascade radical sulfonylative-cycloannulation of 1,6-enynols with sodium sulfinates. nih.gov In this reaction, a sulfonyl radical is generated from the sodium sulfinate and adds to the alkyne moiety of the 1,6-enynol. This triggers a cyclization cascade, ultimately forming a wide variety of 2,3-disubstituted benzoheteroles in good yields. nih.govresearchgate.net Such reactions showcase the power of sodium sulfinates to serve as triggers for complex bond-forming events, enabling the modular synthesis of valuable scaffolds for medicinal chemistry from simple starting materials. nih.gov This strategy has also been extended to three-component coupling reactions involving 1,6-enynols, aryldiazonium salts, and a sulfur dioxide surrogate to deliver benzoheterole derivatives. nih.gov

Multi-component Reactions and Functionalization Strategies

Sodium sulfinates are recognized as valuable building blocks in multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form complex products. While specific research detailing the use of this compound in MCRs is not extensively documented, the general reactivity of sulfinates suggests its potential as a precursor for generating sulfonyl radicals. These radicals can participate in various bond-forming reactions, a key aspect of many MCRs.

In functionalization strategies, sulfinate salts are instrumental. For instance, the conversion of primary sulfonamides to other functional groups can proceed via the formation of sulfinates. This highlights the role of sulfinates as key intermediates in the modification of complex molecules.

Catalytic Roles and Ligand Design

The influence of this compound extends to the realm of catalysis, both in its direct application in catalytic cycles and in the design of sophisticated ligands.

Sodium sulfinates have been successfully employed as coupling partners in metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions between sulfinates and aryl or heteroaryl halides are effective methods for forming carbon-sulfur bonds, leading to the synthesis of sulfones. While the use of pyridine sulfinates has been particularly noted for its broad scope in coupling with various halides, the principles of this catalysis are applicable to other sulfinates like this compound. These reactions often demonstrate excellent tolerance to a wide range of functional groups on both coupling partners. A notable advancement in this area is the use of dual photoredox and nickel catalysis for the cross-coupling of sulfinate salts with aryl, heteroaryl, and vinyl halides at room temperature, offering a milder alternative to traditional methods.

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions Involving Sulfinates

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | Pyridine sodium sulfinate, Aryl halide | Aryl-pyridine sulfone | nih.gov |

| Photoredox/Nickel | Sodium sulfinate, Aryl/Vinyl halide | Aryl/Vinyl sulfone | researchgate.net |

The sulfinate group can act as a ligand for various transition metals, influencing the catalytic activity and selectivity of the metal center. The design of ligands incorporating the 2-methoxyethane-1-sulfinate moiety could offer advantages such as improved solubility in organic solvents and unique steric or electronic properties imparted by the methoxyethyl group. While specific examples of ligands derived directly from this compound are not prevalent in the literature, the foundational chemistry of sulfinate coordination to metals is well-established.

Applications in Polymer Chemistry and Materials Development

The utility of this compound also extends to the synthesis and modification of polymers and advanced materials, where the introduction of sulfinate or sulfone functionalities can impart desirable properties.

The introduction of sulfonate groups, which can be derived from sulfinates, into polymer backbones is a common strategy to enhance properties such as hydrophilicity, ion conductivity, and thermal stability. For instance, the sulfonation of poly(ether ether ketone) is a known method to create materials for applications like proton exchange membranes in fuel cells. The 2-methoxyethyl group in this compound could offer a route to polymers with tailored solubility and flexibility.

In the context of Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique, sulfites have been investigated as part of metal-free initiation systems. Inorganic sulfites can induce the dissociation of the RAFT agent to initiate polymerization. While the direct role of this compound as a RAFT agent or initiator has not been specifically detailed, the broader class of sulfur compounds plays a crucial role in mediating these controlled polymerization processes. The development of sulfur-free RAFT polymerizations utilizing exo-olefin compounds as chain-transfer agents highlights the ongoing innovation in this field, suggesting potential for new roles for various organosulfur compounds.

Integration into Novel Functional Materials

The integration of this compound into novel functional materials is an area of active research, with potential applications in advanced battery technologies. The unique combination of the sulfinate group and the methoxyethane side chain could offer advantageous properties.

Electrolyte Additives in Sodium-Ion Batteries: The development of high-performance sodium-ion batteries (SIBs) is a critical area of energy storage research. oaepublish.com The composition of the electrolyte plays a crucial role in the stability and performance of these batteries. Additives are often introduced to the electrolyte to improve the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is essential for long-term cycling stability. oaepublish.com

Sulfur-containing compounds are being explored as effective electrolyte additives. While specific research on this compound is not widely published, its structural motifs suggest potential utility. The sulfinate group could participate in the electrochemical processes at the electrode-electrolyte interface, contributing to the formation of a robust SEI layer. The ether linkage in the methoxyethane chain could enhance the solubility of the additive in common carbonate-based electrolytes and influence the solvation of sodium ions.

Table 3: Potential Contributions of this compound as an Electrolyte Additive

| Feature | Potential Contribution to Battery Performance |

| Sulfinate Group | - Participation in SEI formation through reduction at the anode surface. - Potential to form stable inorganic components (e.g., sodium sulfite, sodium sulfide) in the SEI. |

| Methoxyethane Chain | - Enhanced solubility in organic carbonate electrolytes. - Influence on Na⁺ solvation and transport properties. |

| Overall Structure | - Potential to modify the chemical and mechanical properties of the SEI, leading to improved cycle life and safety. |

Further research is necessary to fully elucidate the performance and mechanism of this compound as an electrolyte additive in sodium-ion batteries. However, its chemical structure presents a compelling case for its investigation in the pursuit of next-generation energy storage solutions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction pathways of sulfinate compounds, providing a deeper understanding of their reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and the determination of activation energy barriers. For reactions involving sulfinates, DFT studies have been used to elucidate the mechanisms of various transformations.

For instance, computational studies on the intramolecular homolytic substitution at the sulfur atom in sulfinates have predicted that these reactions proceed through a well-defined transition state. rsc.org In the formation of a five-membered ring through such a pathway, the attacking and leaving radical groups adopt a nearly collinear arrangement in the transition state. rsc.org G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) calculations, a high-level computational method, have estimated the activation energy for the formation of a five-membered ring with a methyl leaving group to be 43.2 kJ mol⁻¹. rsc.org

While specific DFT studies on the transition states and energy barriers for reactions of sodium 2-methoxyethane-1-sulfinate are not extensively documented in the literature, the principles from studies on other alkyl sulfinates are directly applicable. Such calculations could predict the feasibility of various reaction pathways, such as its participation in radical additions or nucleophilic substitutions. The energy barriers calculated for these pathways would be crucial in understanding the conditions required for these reactions to occur. For example, a submerged reaction barrier, where the transition state is lower in energy than the reactants, might be identified, indicating a very fast and potentially diffusion-controlled reaction. joaquinbarroso.com However, care must be taken to verify such findings with intrinsic reaction coordinate (IRC) calculations to ensure the transition state connects the desired reactants and products. joaquinbarroso.com

Table 1: Representative Calculated Activation Energies for Sulfinate Reactions

| Reaction Type | Model Compound/System | Computational Method | Calculated Activation Energy (kJ mol⁻¹) | Reference |

| Intramolecular Homolytic Substitution (5-membered ring formation) | Alkyl sulfinate with methyl leaving group | G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) | 43.2 | rsc.org |

| Intramolecular Homolytic Substitution (5-membered ring formation) | Aryl sulfinate with phenyl leaving group | ROBHandHLYP/6-311++G(d,p) | 45-68 | rsc.org |

This table presents data from computational studies on model sulfinate systems to illustrate the application of DFT in determining reaction energy barriers. Specific values for this compound would require dedicated computational investigation.

DFT calculations can also be used to predict the reactivity and selectivity of sulfinates in various chemical transformations. By comparing the energy barriers for different possible reaction pathways, the most likely outcome can be determined. For example, in reactions with multiple potential sites for attack, DFT can help predict the regioselectivity.

Studies on the divergent reactivity of sulfinates with pyridinium (B92312) salts have utilized DFT to understand the observed regioselectivity. nih.gov These calculations can elucidate the underlying electronic factors that control whether a reaction proceeds via a one- or two-electron pathway, leading to different products. nih.gov The formation of photoactive electron donor-acceptor (EDA) complexes between sulfinates and other reagents can also be modeled using DFT, providing insight into photochemical reactions. nih.gov

For this compound, DFT could be employed to predict its behavior in reactions such as the sulfonative pyridylation of alkenes or C4-sulfonylation of pyridines. nih.gov By calculating the energies of the intermediates and transition states for the different possible pathways, the selectivity of the reaction could be rationalized and predicted. Furthermore, the influence of solvents on the reaction can be modeled, providing a more accurate picture of the reaction in a real-world setting. nih.govchemsoc.org.cn

Molecular Dynamics Simulations of Sulfinate Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing detailed information about the interactions between molecules and the dynamics of their movements.

These studies have revealed that the sodium cation (Na⁺) is typically solvated by 5-6 oxygen atoms from the DME molecules. nih.gov The solvation shell of Na⁺ is found to be more weakly bound and has a shorter residence time compared to that of the lithium cation (Li⁺). nih.gov This suggests that the transport of Na⁺ in such an environment is more reliant on an exchange mechanism, where solvent molecules are frequently replaced, rather than moving as a stable solvated complex. nih.gov

These findings can be extrapolated to predict the behavior of this compound in solution. The methoxy (B1213986) group of the sulfinate anion could participate in the solvation of the sodium counter-ion, potentially leading to the formation of ion pairs or larger aggregates in solution. MD simulations could be used to investigate the structure and dynamics of these species, as well as the transport properties of the ions in various solvents. Such simulations are also invaluable for understanding the properties of polyelectrolytes and other charged polymers in solution. researchgate.net Interactive simulations can also provide a qualitative understanding of the dissolution and equilibrium of salts in solution. youtube.comtiss.educolorado.edu

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations can provide a detailed picture of the electronic structure and bonding within a molecule. These methods can be used to calculate properties such as the distribution of electron density, molecular orbital energies, and atomic charges.

For this compound, the PubChem database provides some basic computed properties. nih.gov A more in-depth quantum chemical analysis would involve using methods like DFT to investigate the nature of the chemical bonds within the 2-methoxyethane-1-sulfinate anion. This would include analyzing the bonding between the sulfur, oxygen, and carbon atoms. The sulfinate group (R-SO₂⁻) is an interesting functional group, and quantum chemical calculations can shed light on the delocalization of the negative charge between the two oxygen atoms and the sulfur atom.

The electronic structure of the molecule is key to understanding its reactivity. For example, the location of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. While detailed studies on this specific molecule are not prevalent, the principles of modulating electronic structure through synergistic effects have been demonstrated in other systems, which can lower reaction energy barriers. rsc.org

Table 2: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO₃S | PubChem nih.gov |

| Molecular Weight | 146.14 g/mol | PubChem nih.gov |

| Exact Mass | 146.00135954 Da | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 67.5 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Data sourced from the PubChem database, computed from the structure of the compound. nih.gov

Computational Design of Novel Sulfinate Reagents

Computational chemistry is increasingly being used for the in silico design of new reagents with tailored properties. By modifying the structure of a known compound and computationally screening the properties of the resulting derivatives, promising new reagents can be identified for synthesis and testing.

Starting from the structure of this compound, computational methods could be used to design novel sulfinate reagents. For example, the alkyl chain could be modified to include different functional groups, or the methoxy group could be replaced with other substituents. nih.govresearchgate.net Computational screening could then be used to predict how these modifications would affect the properties of the sulfinate, such as its solubility, stability, and reactivity. nih.govchemrxiv.org

For instance, if the goal is to develop a new radical precursor, DFT calculations could be used to estimate the bond dissociation energy of the carbon-sulfur bond in a series of designed sulfinates. acs.org A lower bond dissociation energy would suggest that the compound is more readily converted into a sulfonyl radical, making it a more effective radical precursor. Similarly, if the aim is to develop a new nucleophilic reagent, calculations could be used to predict the nucleophilicity of the sulfinate anion. This computational approach can accelerate the discovery of new reagents for applications in areas such as drug discovery and materials science. acs.orgnih.gov

Advanced Analytical Techniques for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the mechanisms of reactions involving organosulfur compounds. Its ability to provide detailed structural information in solution makes it invaluable for tracking reactants, intermediates, and products over time.

In-situ or real-time NMR monitoring allows for the direct observation of a chemical reaction as it occurs within the NMR spectrometer. This technique is particularly powerful for identifying short-lived intermediates and for acquiring kinetic data. For reactions involving sulfinates, this can involve monitoring the disappearance of starting materials and the appearance of products, as well as the rise and fall of any observable intermediate species.

Recent advancements have integrated flow chemistry with NMR analysis, a configuration that minimizes the delay between reaction and analysis. This "in-line" setup is advantageous for studying rapid reactions or unstable intermediates that might decompose before they can be measured using traditional sampling methods. beilstein-journals.org For example, a microreactor can be coupled directly to an NMR flow cell, allowing for the continuous monitoring of the reaction mixture. beilstein-journals.org This approach has been successfully used to elucidate the mechanism of radical additions where unstable intermediates were detected, which would be impossible with offline analysis. beilstein-journals.org

Kinetic parameters can be extracted by plotting the concentration of species, as determined by the integration of their respective NMR signals, against time. This data is crucial for determining reaction orders, rate constants, and activation energies, thereby providing a quantitative understanding of the reaction mechanism. For instance, in studies of related compounds, in-situ monitoring has revealed changes in reaction rate constants as the nature of the reacting species evolves during the process. dtic.mil

Table 1: Comparison of NMR Monitoring Techniques

| Technique | Description | Advantages | Typical Application |

|---|---|---|---|

| Batch NMR | The reaction is run in a standard NMR tube placed inside the spectrometer. Spectra are acquired at set time intervals. | Simple setup; good for slow to moderately fast reactions. | Monitoring the slow oxidation or substitution of a sulfinate. |

| Stopped-Flow NMR | Reactants are rapidly mixed immediately before being introduced into the NMR detection coil. | Excellent time resolution (milliseconds); ideal for very fast reactions. | Studying the initial moments of a reaction to capture early intermediates. |

| In-line Flow NMR | A continuous flow reactor is connected directly to a flow-through NMR cell. | Minimizes time-lag between reaction and analysis; suitable for unstable intermediates and reaction optimization. beilstein-journals.org | Elucidating complex reaction networks and identifying transient species in sulfinate chemistry. beilstein-journals.org |

Isotopic labeling is a powerful method used in conjunction with NMR to trace the fate of specific atoms or molecular fragments throughout a reaction. By replacing an atom (e.g., ¹²C, ¹H) with its NMR-active isotope (e.g., ¹³C, ²H/D), specific signals in the NMR spectrum can be selectively observed or silenced. This simplifies complex spectra and provides unambiguous evidence for bond-forming and bond-breaking events.

For instance, in the study of sulfinate reactions, replacing the oxygen atoms of the sulfinate group with ¹⁸O (which is NMR-silent for ¹H and ¹³C NMR) could help determine whether the sulfinate acts as an S-nucleophile or an O-nucleophile. If the ¹⁸O is incorporated into a product, it confirms an O-attack mechanism. Similarly, labeling the carbon backbone of Sodium 2-methoxyethane-1-sulfinate with ¹³C would allow for precise tracking of this part of the molecule.

Isotopic labeling is particularly useful for:

Distinguishing between mechanistic pathways: Isotopic labeling experiments have been instrumental in revising previously proposed mechanisms for sulfinate synthesis, proving that what was thought to be an O-attack on a carbocation was incorrect. researchgate.net

Simplifying complex spectra: In larger molecules or complex reaction mixtures, selective deuteration (replacing ¹H with ²H) can "turn off" specific signals, reducing spectral overlap and allowing clearer observation of the remaining proton signals. researchgate.netresearchgate.net

Enhancing sensitivity: Selective labeling can improve the sensitivity of detection for specific nuclei, which is crucial when studying low-concentration intermediates. researchgate.net

The combination of chemical synthesis to produce isotopically labeled precursors and enzymatic methods to incorporate them into molecules has become a standard approach for creating tailored compounds for NMR studies. mit.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Since many reactions involving sulfinates can proceed through radical mechanisms, particularly under oxidative conditions or in the presence of radical initiators, EPR is an indispensable tool for mechanistic elucidation.

The reaction of a sulfinate, such as this compound, can generate sulfinyl radicals (R-S(O)•) or other radical intermediates. EPR spectroscopy can detect these transient species directly, even at very low concentrations. The resulting EPR spectrum provides key information:

g-factor: Analogous to the chemical shift in NMR, the g-factor helps in identifying the type of radical (e.g., carbon-centered, sulfur-centered).

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ¹³C) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide a detailed map of the electron's environment, often allowing for the complete structural identification of the radical.

In cases where the primary radicals are too short-lived to be observed directly, a technique called "spin trapping" is employed. A "spin trap" molecule is added to the reaction mixture, which rapidly reacts with the transient radical to form a much more stable radical adduct. This persistent adduct can then be easily detected and characterized by EPR, and its structure provides information about the original, short-lived radical.

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of reactants, products, and, crucially, reaction intermediates, providing direct evidence for proposed reaction pathways.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. For a compound like this compound (C₃H₇NaO₃S), the calculated monoisotopic mass is 146.00135954 Da. nih.gov HRMS can confirm this mass with high accuracy, distinguishing it from other potential species with the same nominal mass.

In mechanistic studies, a reaction is often quenched at various time points, and the mixture is analyzed by HRMS, often coupled with a separation technique like liquid chromatography (LC-MS). This allows for the identification of intermediates that accumulate during the reaction. By determining the elemental composition of these intermediates, chemists can piece together the step-by-step transformation from reactants to products.

For example, if a reaction involving this compound is suspected to proceed through an intermediate formed by the addition of a specific reagent, HRMS can be used to search for the exact mass of this proposed intermediate in the reaction mixture. The unambiguous identification of such a species provides strong support for the proposed mechanistic step.

Table 2: Application of HRMS in Mechanistic Analysis

| Feature | Description | Utility in Studying Sulfinate Reactions |

|---|---|---|

| Exact Mass Measurement | Measures m/z to 3-4 decimal places. | Allows determination of the elemental formula of an unknown intermediate. |

| Isotopic Pattern Analysis | Analyzes the relative abundance of isotopic peaks (e.g., from ³⁴S). | Confirms the presence of specific elements (like sulfur) in an intermediate. |

| MS/MS Fragmentation | An ion of interest is isolated, fragmented, and its fragments are analyzed. | Provides structural information about an intermediate by revealing its constituent parts. |

X-ray Crystallography in Complex Structure Determination (Methodology Focus)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While techniques like NMR and MS provide information about connectivity and composition in solution or the gas phase, X-ray crystallography provides an unambiguous, static picture of a molecule's structure in the solid state, including bond lengths, bond angles, and stereochemistry. nih.gov

The methodology is foundational to understanding the structure of organometallic and organosulfur compounds. libretexts.org For a reaction involving this compound that yields a stable, crystalline product or intermediate complex, X-ray crystallography can provide irrefutable proof of its structure.

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound of interest. This is typically achieved by slowly cooling a supersaturated solution or by vapor diffusion methods. libretexts.org The quality of the crystal is paramount for obtaining high-resolution diffraction data.

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. nih.gov This data is collected on a detector.

Structure Solution: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal. The intensities are used to calculate the structure factors. The major challenge at this stage is the "phase problem," as the phases of the diffracted waves are not directly measured. Computational methods are used to solve this problem and generate an initial electron density map. nih.gov

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. nih.gov

While this technique has been a standard for small molecules, recent advances now allow for the study of large macromolecular complexes and even transient states through time-resolved approaches, making it a powerful tool for understanding complex chemical systems. nih.govfrontiersin.org

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Redox Behavior

The electrochemical behavior of organosulfur compounds, particularly sulfinates, is of significant interest due to their role in various synthetic transformations and material science applications. Advanced analytical techniques, with cyclic voltammetry (CV) at the forefront, are instrumental in elucidating the redox properties and mechanistic pathways of these compounds. While specific, detailed research findings on the electrochemical characterization of this compound are not extensively available in the public domain, the general principles of electrochemical analysis of related sulfinate salts provide a framework for understanding its probable redox behavior.

Electrochemical studies on various sodium sulfinates have demonstrated that the sulfinate anion can undergo an irreversible oxidation process. This oxidation typically involves a one-electron transfer to form a sulfonyl radical. The potential at which this oxidation occurs is a key parameter determined from cyclic voltammetry and is influenced by the molecular structure of the sulfinate, the solvent system, and the electrode material.

The general mechanism for the anodic oxidation of a sulfinate salt can be represented as: R-SO₂⁻ → R-SO₂• + e⁻

This generated sulfonyl radical is a highly reactive intermediate that can participate in various subsequent chemical reactions, such as addition to unsaturated bonds or hydrogen atom abstraction. The stability and reactivity of this radical are dictated by the nature of the 'R' group.

In the case of this compound, the presence of the ether linkage in the alkyl chain (2-methoxyethane) may influence its electrochemical properties. The ether group could potentially affect the electron density around the sulfinate group, thereby modulating its oxidation potential compared to simple alkyl sulfinates. However, without direct experimental data from cyclic voltammetry studies on this specific compound, any discussion on its precise redox behavior remains speculative.

For analogous compounds, cyclic voltammetry is employed to determine key electrochemical parameters. A typical CV experiment would involve recording the current response of a solution containing this compound in a suitable electrolyte as the potential of the working electrode is swept linearly with time. The resulting voltammogram would be analyzed to identify the anodic peak potential (Epa), which corresponds to the oxidation of the sulfinate anion. The characteristics of this peak, such as its shape and dependence on the scan rate, can provide insights into the kinetics of the electron transfer process and the stability of the resulting radical intermediate.

To illustrate the type of data obtained from such experiments, a hypothetical data table is presented below. This table is based on typical values observed for other alkyl sulfinates and serves as an example of what would be expected from an experimental study.

Hypothetical Electrochemical Data for this compound

| Parameter | Value | Conditions |

| Anodic Peak Potential (Epa) | Value not available | vs. Ag/AgCl, Glassy Carbon Electrode, 0.1 M supporting electrolyte in Acetonitrile, Scan rate: 100 mV/s |

| Peak Current (Ipa) | Value not available | - |

| Electron Transfer | Irreversible | Based on the absence of a corresponding reduction peak |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.